REACTION_CXSMILES
|
NC1C=CC=CC=1.C1C(=O)N([Cl:15])C(=O)C1.[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[CH:20][C:18]=1[NH2:19].O>CC#N>[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[C:20]([Cl:15])[C:18]=1[NH2:19]
|
Name
|
5-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
One neck was equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
N2 purge
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
N-Chlorosuccimide (86 g, 1 equiv) was added through the glass-stoppered neck in one portion
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was made in eight ˜10-g portions, reaction
|
Type
|
ADDITION
|
Details
|
After the addition, TLC
|
Type
|
CUSTOM
|
Details
|
the light purple solid was collected on a coarse-porosity glass frit
|
Type
|
WASH
|
Details
|
washed with 1 L H2O
|
Type
|
CUSTOM
|
Details
|
air-dried on the frit for 2 h
|
Duration
|
2 h
|
Type
|
DISSOLUTION
|
Details
|
The crude was dissolved in 1 L Et2O
|
Type
|
WASH
|
Details
|
washed with 500 mL H2O and 500 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with 11 g Darco
|
Type
|
WAIT
|
Details
|
for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth
|
Type
|
DISSOLUTION
|
Details
|
The red-brown solid was dissolved in 1 L hexanes
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through 300 g SiO2 on a medium-porosity glass frit that
|
Type
|
CUSTOM
|
Details
|
removed most of the color
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |